4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile
Overview
Description
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile is a chemical compound with the molecular formula C12H10N4O. It is a non-nucleoside structured compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile include a molecular weight of 212.207 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 482.3±51.0 °C at 760 mmHg, and a flash point of 245.5±30.4 °C .Scientific Research Applications
DNA Interaction and Cellular Uptake
The compound Hoechst 33258, structurally related to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction is pivotal in cellular biology research for DNA staining, allowing for the analysis of nuclear DNA content values and plant chromosomes through fluorescence microscopy. Such compounds, including analogues of Hoechst 33258, are utilized in plant cell biology for chromosomal and nuclear staining, providing essential tools for cytogenetic studies and flow cytometry analysis Issar & Kakkar, 2013.
Optoelectronic Materials
Quinazoline and pyrimidine scaffolds, closely related to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, have seen significant interest in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The research highlights the importance of such heterocyclic compounds in the creation of advanced materials for organic light-emitting diodes and potentially for dye-sensitized solar cells, showcasing the versatility of pyrimidine derivatives in material science Lipunova et al., 2018.
Catalytic Applications
The pyranopyrimidine core, closely related to the compound , is recognized for its broad synthetic applications and bioavailability in medicinal and pharmaceutical industries. Research focusing on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, such as organocatalysts and metal catalysts, has revealed a wide range of applicability. These advancements not only enhance the understanding of the synthetic pathways but also open up new avenues for the development of lead molecules in pharmaceutical research, underscoring the compound's significance in catalytic processes Parmar et al., 2023.
Environmental Bioremediation
Nitrile compounds, including structures similar to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, are known for their toxicity and environmental persistence. However, certain microbes have been identified with the capability to hydrolyze nitrile compounds using nitrile-hydrolysing enzymes. This enzymatic activity is of particular interest for environmental protection, as it can be utilized for the bioremediation of toxic compounds, offering a biological approach to mitigating environmental pollution Sulistinah & Riffiani, 2018.
properties
IUPAC Name |
4-[[4-(hydroxymethyl)pyrimidin-2-yl]amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-7-9-1-3-10(4-2-9)15-12-14-6-5-11(8-17)16-12/h1-6,17H,8H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDLIOGKMDLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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